Alisol B 23-acetate

Description

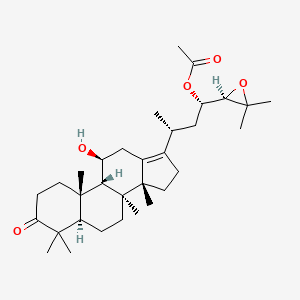

Alisol B 23-acetate (C₃₂H₅₀O₅; molecular weight: 514.74 g/mol) is a protostane-type triterpenoid predominantly isolated from Rhizoma Alismatis (Alismataceae), a traditional Chinese medicine (TCM) used for treating hyperlipidemia, diabetes, and edema . Structurally, it features a pentacyclic backbone with an acetyl group at the C-23 position (Figure 1a, ). Key pharmacological activities include:

- Lipid-lowering effects via farnesoid X receptor (FXR) agonism, modulating cholesterol and triglyceride metabolism .

- Anticancer activity by inducing apoptosis and autophagy in renal and cancer cells via PI3K/Akt/mTOR pathway inhibition .

- Nephrotoxicity at high doses, mediated by autophagy-related apoptosis in renal tubular cells .

- Antibacterial properties against gram-positive and gram-negative strains (MICs: 5–10 μg/mL) .

Properties

CAS No. |

25637-96-1 |

|---|---|

Molecular Formula |

C32H50O5 |

Molecular Weight |

514.7 g/mol |

IUPAC Name |

[(1S,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1 |

InChI Key |

NLOAQXKIIGTTRE-GLHMJAHESA-N |

SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Primary Extraction

Traditional extraction employs polar solvents to solubilize AB23A from dried Alismatis Rhizoma tubers. Methanol (75–95%) or ethanol (75–95%) is heated with plant material at 60–80°C for 1–2 hours per cycle, repeated 3–4 times to maximize yield. The solvent-to-material ratio (5–10 L/kg) ensures efficient penetration, with higher ethanol concentrations (>80%) favoring triterpenoid solubility.

Table 1: Solvent Efficiency in Primary Extraction

| Solvent Concentration (%) | Temperature (°C) | Yield (mg/g) | Purity (%) |

|---|---|---|---|

| 75% Ethanol | 70 | 2.3 | 45 |

| 80% Ethanol | 70 | 3.1 | 52 |

| 95% Methanol | 80 | 3.5 | 58 |

| Data derived from |

Post-extraction, solvents are evaporated under reduced pressure to produce a concentrated extract, which undergoes hydrolysis to degrade polysaccharides and release bound triterpenoids.

Purification and Enrichment Strategies

Liquid-Liquid Extraction

The concentrated extract is diluted to a relative density of 0.8–0.85 g/mL and partitioned with ethyl acetate (1:1 v/v) in 4–5 cycles. This step isolates AB23A from polar impurities, achieving a 70–80% recovery rate. Ethyl acetate’s selectivity for triterpenoids is enhanced by adjusting pH to neutral, minimizing co-extraction of acidic compounds.

Column Chromatography

Silica gel chromatography further purifies the ethyl acetate fraction. A gradient elution of hexane-ethyl acetate (8:1 to 1:1) separates AB23A from structurally similar compounds like alisol A and alisol C. Industrial protocols use flash chromatography to reduce processing time, with a 12:1 liquid-solid ratio and 80% ethanol achieving 98% purity in 114-second cycles.

Table 2: Chromatographic Conditions for AB23A Purification

| Stationary Phase | Mobile Phase | Elution Time (min) | Purity (%) |

|---|---|---|---|

| Silica Gel 60 | Hexane-Ethyl Acetate | 30 | 85 |

| C18 Reverse Phase | Methanol-Water | 45 | 92 |

| Data from |

Crystallization and Final Product Isolation

Recrystallization Optimization

The purified AB23A fraction is dissolved in ethyl acetate (6–8 mL/g) at 50–60°C, filtered, and cooled to 4°C for 12 hours. Two to three recrystallizations increase purity from 95% to ≥99%, as confirmed by HPLC. Key parameters include:

-

Solvent Volume : 6–8 mL/g ensures saturation without excessive solvent loss.

-

Cooling Rate : Gradual cooling (0.5°C/min) promotes crystal formation.

Table 3: Crystallization Efficiency

Optimization of Extraction Processes

Response Surface Methodology (RSM)

RSM and Box-Behnken designs (BBD) identify optimal extraction parameters. For AB23A, a 1:13 solid-liquid ratio, 70% ethanol, and 3 extraction cycles (2 hours each) maximize yield (3.8 mg/g). Ethanol concentration and extraction time are critical factors, with interactions analyzed via 3D response surfaces.

Table 4: RSM-Optimized Parameters

| Factor | Optimal Value | Contribution (%) |

|---|---|---|

| Ethanol Concentration | 70% | 38 |

| Liquid-Solid Ratio | 1:13 | 29 |

| Extraction Cycles | 3 | 22 |

| Data from |

Industrial-Scale Production Case Studies

Large-Batch Processing

A patented method processes 500 kg of Alismatis Rhizoma with 5,000 L of 95% methanol, achieving 86 g of 99.3% pure AB23A in 9 days. Key steps include:

-

Extraction : 80°C for 2 hours, 4 cycles.

-

Enrichment : Ethyl acetate partitioning (5 cycles).

-

Crystallization : Two recrystallizations in ethyl acetate.

Chemical Reactions Analysis

Hydrolysis to Alisol B

AB23A undergoes enzymatic hydrolysis in human biological systems, primarily yielding alisol B through cleavage of the 23-acetyl group. This reaction is catalyzed by:

-

Human butyrylcholinesterase (hBchE) in plasma

-

Carboxylesterases (hCES1A and hCES2A) in hepatic and intestinal tissues

-

Human serum albumin (hSA) via pseudo-esterase activity

Reaction Kinetics

| Matrix | Half-life (t₁/₂) | Catalytic Enzyme(s) |

|---|---|---|

| Human liver microsomes | 41.00 min | hCES1A, hCES2A |

| Human intestinal microsomes | 68.00 min | hCES1A, hCES2A |

| Human plasma (25% dilution) | 114.95 min | hBchE, hSA |

Molecular docking simulations reveal binding affinities and catalytic distances:

-

hBchE : Binding energy = −9.96 kcal/mol; distance between AB23A's acetyl group and catalytic serine = 3.77 Å

-

hCES2A : Binding energy = −9.67 kcal/mol; catalytic distance = 3.25 Å

Covalent Modification of Human Serum Albumin (hSA)

AB23A covalently modifies lysine residues on hSA, likely via acylation (transfer of the acetyl group). This pseudo-esterase activity facilitates hydrolysis while altering protein function. Key findings:

-

Multiple lysine residues (e.g., Lys-190, Lys-195) are modified.

-

Modifications occur even in the absence of esterase enzymes, highlighting hSA’s role as a catalyst .

Interaction with Lipid Metabolism Pathways

AB23A modulates lipid-regulating proteins through non-covalent interactions:

Liver X Receptor α (LXRα) Activation

-

Upregulates ABCG5/G8 transporters in jejunal cells, enhancing cholesterol efflux.

-

Reduces intracellular lipid accumulation by 45–60% in Caco-2 cells at 10–20 μM concentrations .

Inhibition of Inflammatory Mediators

AB23A suppresses key enzymes in arachidonic acid metabolism:

-

Phospholipase A₂ (cPLA₂) : Reduces translocation to nuclear membranes by 70% at 10 μM.

-

5-Lipoxygenase (5-LO) : Blocks leukotriene C₄ (LTC₄) synthesis by 80% in mast cells .

Impact on Apoptotic Pathways

AB23A induces apoptosis in renal proximal tubular cells via:

Scientific Research Applications

Anticancer Properties

AB23A has been extensively studied for its anticancer effects across various cancer types:

- Lung Cancer : Research indicates that AB23A inhibits the viability of non-small cell lung cancer (NSCLC) cells by inducing apoptosis and affecting the PI3K/AKT/mTOR signaling pathways. A systematic investigation demonstrated that AB23A could reduce cell migration and invasion while promoting apoptosis in A549 cells, suggesting its potential as a therapeutic agent for NSCLC .

- Gastric Cancer : In studies involving AGS gastric cancer cells, AB23A exhibited significant anticancer efficacy, leading to decreased cell viability and alterations in the cell cycle. The compound's ability to induce apoptosis was confirmed through various assays .

- Colorectal Cancer : AB23A has been shown to induce autophagic-dependent apoptosis in colon cancer HCT116 cells. This mechanism highlights its role in promoting programmed cell death in cancerous cells .

- Liver Cancer : A combination therapy involving AB23A and bufalin demonstrated enhanced antitumor effects against liver cancer cells, with significant increases in apoptotic markers .

Hepatoprotective Effects

AB23A has been identified as a protective agent against liver diseases, particularly non-alcoholic steatohepatitis (NASH):

- Mechanism of Action : In mouse models, AB23A significantly reduced hepatic triglyceride accumulation and inflammatory markers associated with NASH. The compound's protective effects were linked to the activation of the farnesoid X receptor (FXR), which modulates lipid metabolism and inflammation .

- Histological Studies : Histological examinations revealed that AB23A treatment resulted in decreased hepatic fibrosis and improved liver function, as evidenced by reduced serum levels of liver enzymes .

Anti-inflammatory and Metabolic Effects

AB23A also exhibits anti-inflammatory properties that contribute to its therapeutic potential:

- Cardiovascular Health : Research indicates that AB23A can ameliorate cardiac dysfunction by reducing plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests its utility in managing inflammatory conditions related to cardiovascular health .

- Lipid Metabolism : The compound enhances lipid metabolism by modulating key regulatory proteins involved in lipid synthesis and oxidation, thereby demonstrating potential for treating dyslipidemia .

Antibacterial Activity

AB23A has shown promising antibacterial effects, making it a candidate for addressing infections:

- Mechanistic Insights : Studies have suggested that AB23A can inhibit bacterial growth through various mechanisms, although specific pathways remain under investigation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of alisol B monoacetate involves multiple molecular targets and pathways:

Farnesoid X Receptor (FXR): Alisol B monoacetate acts as an agonist of FXR, regulating lipid metabolism and exerting anti-inflammatory effects.

PI3K/Akt/mTOR Pathway: It inhibits this pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Wnt/β-catenin Axis: It modulates this axis, contributing to its anti-cancer properties.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Acetylation Site | Key Structural Features |

|---|---|---|---|---|

| Alisol B 23-acetate | C₃₂H₅₀O₅ | 514.74 | C-23 | Protostane backbone; acetyl at C-23 |

| Alisol A 24-acetate | C₃₂H₅₂O₆ | 532.75 | C-24 | Protostane backbone; acetyl at C-24 |

| Alisol C 23-acetate | C₃₂H₅₀O₅ | 514.74 | C-23 | Protostane backbone with modified ring system |

| Alisol B | C₃₀H₅₀O₄ | 474.72 | None | Deacetylated form of this compound |

| Alisol F 24-acetate | C₃₂H₅₂O₅ | 516.76 | C-24 | Pentacyclic triterpene; structural analog |

Key Notes:

- Alisol A 24-acetate and This compound are structural isomers differing in acetyl group position (C-24 vs. C-23) .

- Alisol C 23-acetate shares the C-23 acetylation but has distinct ring modifications, impacting receptor binding .

- Alisol B lacks acetylation, reducing its lipid solubility and altering pharmacokinetics .

Bioactivity and Pharmacological Profiles

Lipid-Lowering Efficacy

| Compound | FXR Binding Affinity (Docking Score) | Key Mechanism | Lipid-Lowering Potency |

|---|---|---|---|

| This compound | −8.2 kcal/mol | FXR agonism; regulates cholesterol | High (core component) |

| Alisol C 23-acetate | −8.0 kcal/mol | FXR agonism; similar to 23B | High |

| Alisol B | −7.5 kcal/mol | Weak FXR binding; indirect effects | Moderate |

| Alisol A 24-acetate | −7.1 kcal/mol | Limited FXR interaction | Low |

- This compound and alisol C 23-acetate are identified as core lipid-lowering components in Alismatis Rhizoma due to strong FXR binding and hydrogen-bond interactions .

- Alisol A 24-acetate shows minimal lipid-lowering activity, attributed to poor FXR engagement .

Anticancer Activity

| Compound | Cancer Cell Line (ED₅₀, μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | SK-OV3: 20; HT1080: 20 | Autophagy induction via PI3K/Akt/mTOR |

| Alisol B | SK-OV3: 7.5; HT1080: 3.1 | Direct apoptosis; higher potency |

| Alisol C 23-acetate | SK-OV3: 15; HT1080: 18 | Moderate cytotoxicity |

| Alisol A 24-acetate | SK-OV3: >20; HT1080: >20 | Weak inhibitory effects |

- Deacetylation of This compound to alisol B enhances anticancer potency, likely due to improved cellular uptake .

- Structural modifications (e.g., C-3 amination) of this compound improve activity against melanoma (B16-F10) and fibrosarcoma (HT1080) cells .

Stability and Biotransformation

- This compound is unstable in protic solvents (e.g., methanol), transforming into alisol A 24-acetate and alisol A .

- High-temperature processing (>160°C) converts This compound into alisol A 24-acetate and alisol B , which further degrade to alisol A .

- Alisol A 24-acetate is more stable in intestinal conditions, making it a critical metabolite for in vivo studies .

Pharmacokinetics and Toxicity

- This compound exhibits dose-dependent nephrotoxicity in renal tubular cells (HK-2) via autophagy-mediated apoptosis .

- Alisol A 24-acetate shares similar nephrotoxic risks but at higher thresholds due to reduced metabolic activation .

- Alisol C 23-acetate shows comparable antibacterial activity but lower cytotoxicity in non-renal cells .

Q & A

Q. What experimental models are commonly used to study the hepatoprotective mechanisms of Alisol B 23-acetate?

this compound is evaluated in both in vitro and in vivo models. For in vitro studies, luciferase reporter assays in HepG2 cells are employed to assess FXR activation, demonstrating dose-dependent effects at concentrations ranging from 10–50 μM . In vivo, CCl₄-induced hepatotoxicity and ANIT-induced cholestasis models in rodents are standard. Doses of 10–50 mg/kg (oral or intraperitoneal) are used to measure reductions in serum ALT/AST, bile acid accumulation, and histopathological improvements via H&E staining and TUNEL assays .

Q. How does this compound modulate FXR signaling in liver regeneration?

this compound activates FXR, upregulating hepatocyte proliferation markers (FoxM1b, Cyclin D1, Cyclin B1) and anti-apoptotic genes (Bcl-xl, SOCS3) via STAT3 phosphorylation. Methodologically, western blotting and real-time PCR are used to quantify gene expression, while BrdU immunohistochemistry tracks hepatocyte proliferation . Dose-dependent effects are validated at 10–30 μM in vitro and 20–50 mg/kg in vivo .

Q. What analytical methods ensure purity and stability of this compound in experimental setups?

HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity assessment (≥98% by area normalization) . Stability studies in solvents (e.g., DMSO, methanol) require LC-MS/MS to monitor degradation products, such as alisol A or positional isomers (e.g., alisol A 24-acetate). Protic solvents like methanol accelerate deacetylation, necessitating storage at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. How do structural transformations of this compound impact pharmacological activity?

Under physiological conditions (e.g., simulated gastric fluid), this compound undergoes isomerization to alisol A 24-acetate and deacetylation to alisol A , altering receptor binding. HPLC-MS/MS and NMR are critical for tracking these transformations . For example, in methanol, 24-acetate→23-acetate isomerization occurs within 24 hours, reducing FXR activation efficacy by 30% . Researchers must pre-test compound stability in assay-specific solvents.

Q. What is the molecular basis for this compound's dual role in P-gp inhibition and FXR activation?

this compound acts as a partial non-competitive P-gp inhibitor (IC₅₀ ≈ 15 μM in MDR cancer cells) by binding to the transmembrane domain, as shown via ATPase activity assays and molecular docking . Concurrently, its FXR agonism (EC₅₀ ≈ 8 μM) involves direct interaction with the ligand-binding domain. Dual-reporter assays (e.g., P-gp efflux and FXR luciferase) are used to dissect these pathways .

Q. How does the structural ratio of this compound to related triterpenoids affect therapeutic outcomes?

In Alisma orientale extracts, the alisol A 24-acetate:alisol B:this compound ratio (e.g., 1:0.4:0.13) determines efficacy. Ratios skewed toward this compound (e.g., 2.99:14.34:8.08) enhance diuretic effects by downregulating AQP-2 expression in renal cells, validated via quantitative proteomics (e.g., SILAC) . Deviations increase nephrotoxicity markers (Kim-1), necessitating UHPLC-QTOF-MS for ratio optimization .

Q. What synergies exist between this compound and chemotherapeutics in MDR reversal?

this compound (10–20 μM) enhances doxorubicin efficacy in MDR ovarian and breast cancer cells by inhibiting P-gp-mediated efflux (↓IC₅₀ by 50–70%). Flow cytometry with fluorescent substrates (e.g., rhodamine-123) quantifies P-gp inhibition, while transwell assays measure restored drug accumulation . Synergy is calculated via Chou-Talalay combination indices .

Methodological Notes

- Dose-Response Validation : Use ≥3 biological replicates for in vitro assays (e.g., 10, 20, 50 μM) and in vivo pharmacokinetic studies (e.g., 10–50 mg/kg) .

- Contradictions : Structural instability in solvents (e.g., isomerization) may confound bioactivity results; always confirm compound integrity post-treatment .

- Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) predict receptor-ligand interactions, while MALDI-TOF imaging localizes tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.